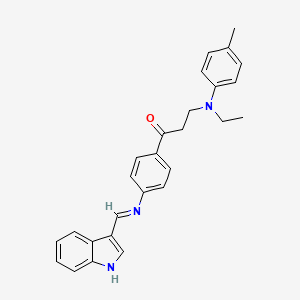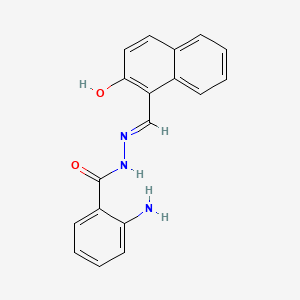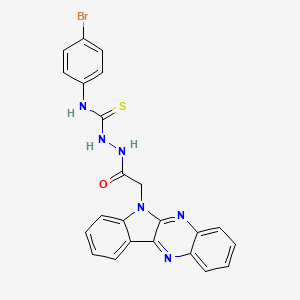
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse pharmacological activities, including antiviral, anticancer, and multidrug resistance modulating properties . The unique structure of this compound allows it to interact with DNA, making it a valuable scaffold for drug development .
Méthodes De Préparation
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide typically involves a multi-step process. The initial step often includes the condensation of isatin with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like hydrobromic acid at elevated temperatures.
Substitution: Alkylation reactions using dimethyl sulfate can introduce alkyl groups into the molecule.
Common reagents and conditions used in these reactions include dimethyl sulfate for alkylation, potassium hexacyanoferrate(III) for oxidation, and hydrobromic acid for reduction . Major products formed from these reactions include various methylated and oxidized derivatives .
Applications De Recherche Scientifique
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide has several scientific research applications:
Mécanisme D'action
The primary mechanism of action for 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide involves DNA intercalation . This process disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells and antiviral effects against certain viruses . The compound’s interaction with DNA is influenced by the type of substituents and side chains attached to its structure .
Comparaison Avec Des Composés Similaires
Similar compounds include other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with anticancer properties.
NCA0424: A derivative with good DNA binding affinity and MDR modulating activity.
B-220 and 9-OH-B-220: Derivatives known for their high thermal stability and DNA intercalation properties.
Compared to these compounds, 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide offers unique structural features that enhance its pharmacological activities and make it a valuable template for drug development .
Propriétés
Numéro CAS |
116989-63-0 |
|---|---|
Formule moléculaire |
C23H17BrN6OS |
Poids moléculaire |
505.4 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-[(2-indolo[3,2-b]quinoxalin-6-ylacetyl)amino]thiourea |
InChI |
InChI=1S/C23H17BrN6OS/c24-14-9-11-15(12-10-14)25-23(32)29-28-20(31)13-30-19-8-4-1-5-16(19)21-22(30)27-18-7-3-2-6-17(18)26-21/h1-12H,13H2,(H,28,31)(H2,25,29,32) |
Clé InChI |
RDGFAKFAECKWCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)NNC(=S)NC5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


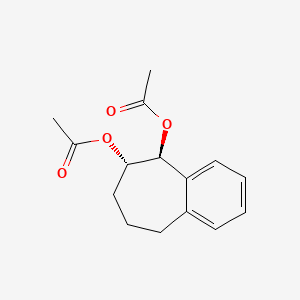
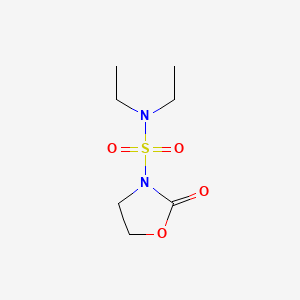
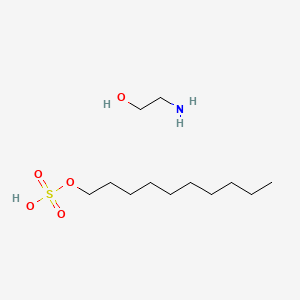
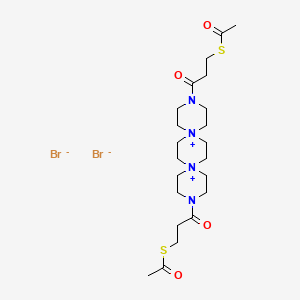



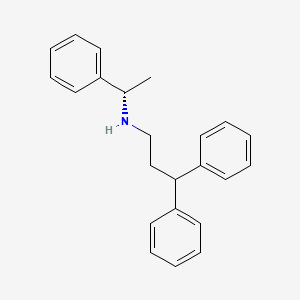
![N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride](/img/structure/B12748330.png)
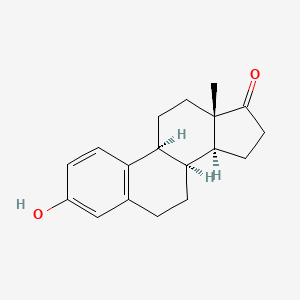
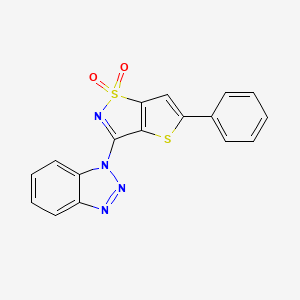
![3-(2-amino-5-fluorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12748346.png)
